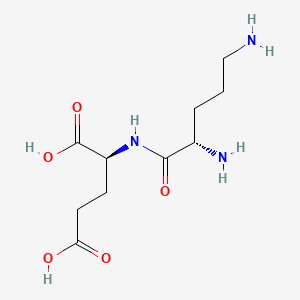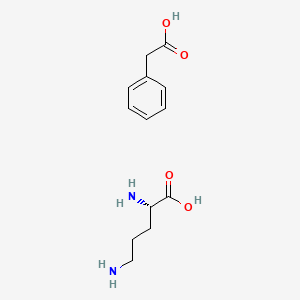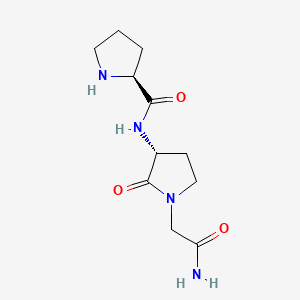
Paopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Paopa” is an allosteric modulator of dopamine D2 receptors . It has shown potential in preventing and reversing behavioral and biochemical abnormalities in an amphetamine-sensitized animal model of schizophrenia . The chemical name for “Paopa” is (3 R )-2-Oxo-3- [ [ (2 S )-2-Pyrrolidinylcarbonyl]amino]-1-pyrrolidineacetamide .
Molecular Structure Analysis
“Paopa” has a molecular formula of C11H18N4O3 . It contains a total of 37 bonds, including 19 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
“Paopa” has a molecular weight of 254.29 g/mol . It is soluble to 100 mM in water and to 100 mM in DMSO .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Schizophrenia
PAOPA has shown therapeutic potential at the preclinical stage for dopaminergic related illnesses, including animal models of schizophrenia . It has demonstrated therapeutic efficacy in behavioral paradigms representing the negative (social withdrawal) and cognitive-like (novel object recognition) symptoms of schizophrenia .
Treatment for Parkinson’s Disease
PAOPA has shown promise in the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons . Its unique allosteric mechanism and dopamine D2 receptor specificity provide a unique composition of properties for the development of potential therapeutics for neuropsychiatric illnesses .
Alleviation of Haloperidol-Induced Extrapyramidal Movement Disorders
PAOPA has been found to prevent haloperidol-induced movement abnormalities in rats displaying a tardive dyskinesia-like state . This suggests its potential use in managing the side effects of antipsychotic medications.
Modulation of Dopamine D2 Receptor
PAOPA selectively attenuates the dopamine D2 receptor and effectively modulates schizophrenia-like symptoms in preclinical animal models . This makes it a promising candidate for the development of new antipsychotic drugs.
Impact on Cerebral Dopamine Neurotrophic Factor (CDNF)
Chronic treatment with PAOPA has been found to increase the expression of CDNF, a protein that has long-term neuroprotective and neuro-restorative effects on dopaminergic neurons . This suggests that PAOPA could have a role in neuroprotection and the treatment of neurodegenerative disorders.
Potential Antipsychotic Drug
Given the therapeutic role of PAOPA and the restorative effect of CDNF in the dopaminergic pathway, PAOPA is being considered as a potential antipsychotic drug . Its effectiveness in reaching targeted therapeutic regions without showing hematological and metabolic abnormalities in chronic treatment further supports this potential .
Zukünftige Richtungen
While “Paopa” has shown therapeutic effects in pre-clinical models of schizophrenia and extrapyramidal dysfunction , further studies are required to elucidate its mechanism of action and potential therapeutic applications . Future research may also focus on overcoming resistance to “Paopa” and exploring combination regimens .
Eigenschaften
IUPAC Name |
(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVGEXNEZRSGG-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paopa | |
CAS RN |
114200-31-6 |
Source


|
| Record name | 114200-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)

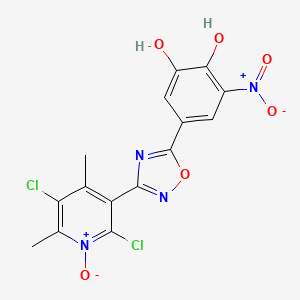
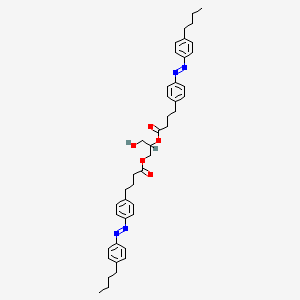
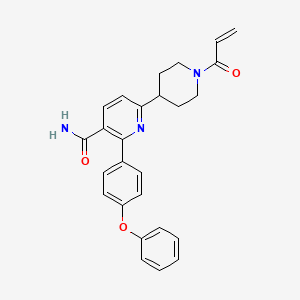
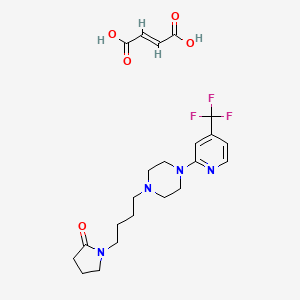

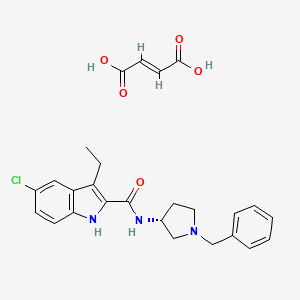
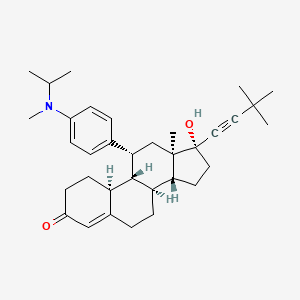
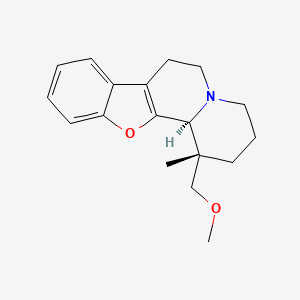
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)
